molecular formula C7H6N2OS B1294697 2-Amino-4-hydroxybenzothiazole CAS No. 7471-03-6

2-Amino-4-hydroxybenzothiazole

Cat. No. B1294697
CAS RN: 7471-03-6
M. Wt: 166.2 g/mol
InChI Key: PFQJPSASUCHKRO-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzothiazole (ABT) is a heterocyclic compound with the empirical formula C7H6N2OS . It has a molecular weight of 166.20 g/mol . It has received significant attention due to its numerous biological properties and potential applications in various fields.


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Amino-4-hydroxybenzothiazole, has been a subject of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxybenzothiazole consists of a benzene ring fused with a thiazole ring . The InChI string is InChI=1S/C7H6N2OS/c8-7-9-6-4 (10)2-1-3-5 (6)11-7/h1-3,10H, (H2,8,9) and the SMILES string is C1=CC (=C2C (=C1)SC (=N2)N)O .


Chemical Reactions Analysis

The transformation of 2-Amino-4-hydroxybenzothiazole has been studied under various conditions . The transformation pathways were identical whether the degradation process was photo- or biotransformation . A new photoproduct was identified (4OH-ABT), corresponding to a hydroxylation reaction on position 4 of the aromatic ring of ABT .


Physical And Chemical Properties Analysis

2-Amino-4-hydroxybenzothiazole is a solid compound . Its density is 1.553±0.06 g/cm3, melting point is 179-181°C, boiling point is 394.6±34.0 °C, and flash point is 192.4°C .

Scientific Research Applications

Analytical Chemistry

2-Amino-4-hydroxybenzothiazole can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Medicine

Benzothiazoles, including 2-Amino-4-hydroxybenzothiazole, are used in the medical field for the treatment of amyotrophic lateral sclerosis . This shows the potential of this compound in neurodegenerative disease treatment.

Cancer Chemotherapeutics

Benzothiazoles are also used as cancer chemotherapeutics . This indicates the potential of 2-Amino-4-hydroxybenzothiazole in cancer treatment research.

Pesticides/Biocides

Benzothiazoles are used as pesticides/biocides . This suggests that 2-Amino-4-hydroxybenzothiazole could be used in the development of new pesticides or biocides.

Azo-Dyes Manufacturing

Benzothiazoles are used in the manufacture of azo-dyes . This implies that 2-Amino-4-hydroxybenzothiazole could be used in the dye industry.

Vulcanization Catalysts

Benzothiazoles are used as catalysts in vulcanization processes in the tire industry . This suggests that 2-Amino-4-hydroxybenzothiazole could be used in the rubber industry.

Safety and Hazards

The safety information for 2-Amino-4-hydroxybenzothiazole includes a GHS07 pictogram, a warning signal word, and hazard statements H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 . The hazard classifications are Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

2-Amino-4-hydroxybenzothiazole has numerous potential applications in various fields due to its biological properties. The development of targeted synthesis of benzothiazole analogs is a promising future direction . The concept of green synthesis, including one-pot multicomponent reactions, is a promising trend in the synthesis of bioactive derivatives of 2-aminobenzothiazole .

properties

IUPAC Name

2-amino-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJPSASUCHKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225692
Record name 2-Amino-4-hydroxybenzothiazole
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxybenzothiazole

CAS RN

7471-03-6
Record name 2-Amino-4-benzothiazolol
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Record name 2-Amino-4-hydroxybenzothiazole
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Record name 7471-03-6
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Record name 2-Amino-4-hydroxybenzothiazole
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Record name 4-Benzothiazolol, 2-amino
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Record name 2-AMINO-4-HYDROXYBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

A solution of AlCl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0–5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of AICl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0-5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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